4-Diethoxymethyl-pyridine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(diethoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(15-4-2)10-5-6-12-7-9(10)8-13/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
IRQAARUDCDHHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C=NC=C1)C=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Diethoxymethyl Pyridine 3 Carbaldehyde and Precursors
Synthetic Approaches to Pyridine (B92270) Carbaldehydes
The introduction of a formyl group onto a pyridine ring is a fundamental transformation in organic synthesis. Various strategies have been developed, each with distinct advantages depending on the available precursors and desired selectivity.
Oxidative Transformations from Methylpyridines and Pyridinemethanols
The direct oxidation of methylpyridines (picolines) or pyridinemethanols is a common route to pyridine carbaldehydes. The primary challenge is preventing over-oxidation to the corresponding pyridine carboxylic acid.
Selenium Dioxide (SeO₂) Oxidation : This classical method is effective for the oxidation of activated methyl groups, such as those at the 2- or 4-position of the pyridine ring. The reaction is typically performed in a solvent like 1,4-dioxane (B91453) at reflux. tandfonline.com However, yields can be variable, and mixtures of the aldehyde and the carboxylic acid are often produced. tandfonline.comemporia.edu The choice of solvent and reaction temperature is critical for maximizing the yield of the aldehyde. researchgate.netresearchgate.net
Kornblum-Type Oxidation : This method offers an alternative for converting pyridyl methyl halides or tosylates into aldehydes. wikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, typically in the presence of a base like sodium bicarbonate or triethylamine. osti.govsynarchive.comontosight.ai A microwave-assisted Kornblum-type reaction has been developed for the C-H oxidation of methyl pyridyl heteroarenes, using iodine as a mild oxidant, which avoids competitive oxidation of the pyridine nitrogen atom. osti.gov
| Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Selenium Dioxide Oxidation | Methylpyridine | SeO₂ | Reflux in dioxane | Direct C-H oxidation | Risk of over-oxidation to carboxylic acid; toxicity of selenium compounds. tandfonline.comemporia.edu |
| Kornblum Oxidation | Pyridyl methyl halide/tosylate | DMSO, Base (e.g., Et₃N) | Heated in DMSO | Good for activated substrates; mild conditions. wikipedia.org | Requires pre-functionalized precursor (halide/tosylate). |
| Microwave-Assisted Kornblum-Type | Methylpyridine | I₂, DMSO | Microwave irradiation | Rapid; avoids acidic/basic additives; chemoselective. osti.gov | Requires specialized equipment. |
Reductive Strategies from Pyridine Nitriles
The partial reduction of a pyridine nitrile (cyanopyridine) to an aldehyde is a highly effective synthetic strategy that avoids the over-oxidation issues seen in oxidative routes.
Stephen Aldehyde Synthesis : This classic named reaction involves the reduction of a nitrile using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate. wikipedia.orgrsc.org Subsequent hydrolysis of this salt yields the desired aldehyde. byjus.comshaalaa.com The reaction is particularly efficient for aromatic nitriles. wikipedia.org The aldimine tin chloride complex often precipitates from the solution and can be hydrolyzed directly. rsc.org
Diisobutylaluminium Hydride (DIBAL-H) Reduction : DIBAL-H is a powerful and widely used reducing agent for the conversion of nitriles to aldehydes. wikipedia.orgaakash.ac.incommonorganicchemistry.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, followed by hydride transfer to the carbon. An aqueous workup then hydrolyzes the intermediate imine to the aldehyde. chemistrysteps.comchemistrysteps.com
| Method | Key Reagents | Typical Conditions | Mechanism | Key Features |
|---|---|---|---|---|
| Stephen Aldehyde Synthesis | SnCl₂, HCl; then H₂O | Anhydrous ether, then aqueous hydrolysis | Formation and hydrolysis of an iminium salt. wikipedia.org | Classic method, effective for aromatic nitriles. doubtnut.com |
| DIBAL-H Reduction | DIBAL-H; then H₂O | Low temperature (-78 °C) in an inert solvent (e.g., Toluene, THF) | Hydride transfer to form an imine-aluminium complex, followed by hydrolysis. wikipedia.org | Widely applicable, high yields, good functional group tolerance. commonorganicchemistry.comchemistrysteps.com |
Ozonolysis Techniques for Aldehyde Generation
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. wikipedia.org In the context of pyridine carbaldehyde synthesis, this technique is applicable to precursors containing an alkene moiety, such as vinylpyridines. The ozonolysis of a vinylpyridine cleaves the double bond, yielding the corresponding pyridine carbaldehyde and formaldehyde. acs.org The reaction is typically followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to quench peroxide intermediates and isolate the aldehyde. Interestingly, pyridine itself can be used as an organocatalyst in ozonolysis reactions to directly generate aldehydes and ketones from alkenes without the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov
Catalytic Hydrogenation for Pyridine Aldehyde Formation
While catalytic hydrogenation is often associated with the complete reduction of functional groups or the pyridine ring itself to a piperidine (B6355638), nih.gov it can be controlled to produce aldehydes from specific precursors. The most prominent example is the Rosenmund Reduction . This reaction involves the catalytic hydrogenolysis of a pyridine acyl chloride to the corresponding aldehyde. wikipedia.orgwikipedia.org The reaction is performed using molecular hydrogen (H₂) and a specialized catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), which is "poisoned" with a substance like thiourea (B124793) or quinoline-sulfur to prevent the over-reduction of the aldehyde product to an alcohol. byjus.comjuniperpublishers.comaakash.ac.in
Solvent-Free and Benign Solvent Methodologies
In line with the principles of green chemistry, significant effort has been directed toward developing synthetic routes that minimize or eliminate the use of hazardous organic solvents. One-pot, multi-component reactions are particularly well-suited for this approach. Methods like the Hantzsch pyridine synthesis, which condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), can be performed under solvent-free conditions or in benign solvents like water. organic-chemistry.org Similarly, solvent-free Chichibabin-type syntheses of 2,4,6-triarylpyridines have been reported, using recyclable catalysts like cobalt(II) chloride under heating, offering advantages such as high yields, short reaction times, and simple workup procedures. asianpubs.orgtandfonline.comresearchgate.netnih.gov
Introduction and Chemical Manipulation of the Diethoxymethyl Group
The diethoxymethyl group, -CH(OCH₂CH₃)₂, is the diethyl acetal (B89532) of a formyl group. In organic synthesis, acetals are one of the most common protecting groups for aldehydes and ketones due to their stability under a wide range of non-acidic conditions.
The introduction of the diethoxymethyl group is achieved by reacting a pyridine carbaldehyde with an excess of ethanol (B145695) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or anhydrous HCl. The reaction is reversible, and the removal of water drives the equilibrium toward the formation of the acetal.
In a molecule like 4-Diethoxymethyl-pyridine-3-carbaldehyde, the diethoxymethyl group serves a crucial role as a protecting group. Its presence implies a synthetic strategy starting from a precursor such as pyridine-3,4-dicarbaldehyde (B11767817). In such a strategy, one of the two aldehyde groups (at the 4-position) is selectively converted into the diethyl acetal. This protection is necessary because the two aldehyde groups would otherwise have similar reactivity.
Once the 4-position is protected as a stable acetal, the free aldehyde at the 3-position can be chemically manipulated (e.g., reduced, oxidized, or used in a condensation reaction) without affecting the protected group. The diethoxymethyl group is robust and inert to nucleophiles, bases, and many oxidizing and reducing agents.
Following the desired transformation at the 3-position, the diethoxymethyl group can be easily removed to regenerate the aldehyde at the 4-position. This deprotection step is accomplished by hydrolysis using aqueous acid, reversing the initial formation reaction. This strategy of selective protection and deprotection is fundamental for achieving regioselective transformations in polyfunctional molecules.
Synthetic Routes to Diethoxymethyl-Substituted Organic Scaffolds
The diethoxymethyl group, a stable acetal, serves as a protected form of a formyl group. Its incorporation into organic scaffolds is a critical step in the synthesis of the target molecule. This functional group can be introduced at various stages of a synthetic sequence, either by building the scaffold around a pre-functionalized starting material or by modifying an existing scaffold.
One common approach involves the use of starting materials that already contain the diethoxymethyl moiety. For instance, 4-(diethoxymethyl)benzaldehyde (B1630343) is a commercially available compound that can be utilized in various synthetic transformations. chemicalbook.comchemsrc.com This reagent provides a versatile platform for introducing the diethoxymethyl group into different molecular architectures, which can then be further elaborated to construct the desired pyridine ring.
Alternatively, the diethoxymethyl group can be formed by the acetalization of an aldehyde. This is a standard protection strategy in organic synthesis. wikipedia.org In the context of synthesizing the target molecule, a potential precursor could be a pyridine ring bearing two aldehyde groups, such as pyridine-3,4-dicarbaldehyde. The selective protection of one of these aldehyde groups as a diethyl acetal would be a key transformation. The selective acetalization of one aldehyde in the presence of another can be challenging and often depends on the steric and electronic environment of the carbonyl groups.
The stability of the diethoxymethyl group under various reaction conditions makes it an ideal protecting group. It is generally stable in neutral to strongly basic environments, allowing for a wide range of chemical manipulations on other parts of the molecule without affecting the protected aldehyde. wikipedia.org
Selective Hydrolysis of Diethoxymethyl Acetals to Unmask Aldehyde Functionalities
The diethoxymethyl group serves as a latent aldehyde. The unmasking of the aldehyde functionality is typically achieved through hydrolysis under acidic conditions. This deprotection step is crucial in multi-step syntheses where the aldehyde is required for a subsequent reaction, or as the final step to reveal the target structure.
The hydrolysis of acetals is a reversible process, and the equilibrium can be shifted towards the aldehyde by the presence of excess water and an acid catalyst. fiveable.me The reaction proceeds via protonation of one of the ether oxygens, followed by elimination of ethanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde.
The selectivity of this hydrolysis is a key consideration, especially in molecules containing other acid-sensitive functional groups. The reaction conditions, such as the choice of acid and solvent, can be tuned to achieve the desired transformation without affecting other parts of the molecule. For the synthesis of this compound, a plausible strategy involves starting with a precursor where both the 3- and 4-positions are functionalized with diethoxymethyl groups. Selective hydrolysis of one of these acetals would then yield the target molecule. This selectivity could potentially be achieved by exploiting subtle differences in the steric or electronic environment of the two acetal groups.
Multicomponent and Cyclization Reactions in Pyridine Ring Construction
The construction of the pyridine ring itself is a central aspect of the synthesis. Several classical and modern methods are available for this purpose, each with its own advantages and limitations regarding the achievable substitution patterns.
Hantzsch Pyridine Synthesis and Its Variations
The Hantzsch pyridine synthesis is a well-established multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. organic-chemistry.orgchemtube3d.comchemtube3d.comwikipedia.orgresearchgate.net The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. chemtube3d.com
This method is highly versatile for the synthesis of symmetrically substituted pyridines. chemtube3d.com To apply this to the synthesis of this compound, one would need to employ precursors that carry the required diethoxymethyl and latent carbaldehyde functionalities. For instance, a β-ketoester bearing a diethoxymethyl group could be envisioned as a key building block. The reaction is known for its efficiency and the ability to construct the pyridine ring in a single step from simple starting materials. chemtube3d.com Modern variations of the Hantzsch synthesis have focused on developing milder reaction conditions and employing a wider range of substrates. chemtube3d.com
| Component | Example | Role in Synthesis |
| Aldehyde | Formaldehyde | Provides the C4 carbon of the pyridine ring |
| β-Ketoester | Ethyl acetoacetate | Provides the C2, C3, C5, and C6 carbons and their substituents |
| Nitrogen Donor | Ammonium acetate | Provides the nitrogen atom of the pyridine ring |
Kröhnke-Type Pyridine Synthesis and Derivatives
The Kröhnke pyridine synthesis offers another powerful route to highly functionalized pyridines. nih.govresearchgate.netmdpi.comrsc.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. nih.gov The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the pyridine ring. nih.gov
A key advantage of the Kröhnke synthesis is its ability to generate a wide range of substituted pyridines with good regiocontrol. nih.gov For the synthesis of the target molecule, one could imagine using an α,β-unsaturated ketone that incorporates a diethoxymethyl group. The flexibility of the Kröhnke synthesis allows for the preparation of di-, tri-, and tetra-substituted pyridines. nih.gov Variations of this method have been developed to improve yields and expand the substrate scope, including the use of solvent-free conditions. nih.gov
| Reactant 1 | Reactant 2 | Nitrogen Source | Product Type |
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl compound | Ammonium acetate | 2,4,6-Trisubstituted pyridine |
| 1,3-Dicarbonyl compound | Enone | Ammonium acetate, Lewis acid | 3-Acyltriarylpyridine |
Sequential Aldol (B89426) Condensation and Michael Addition for Pyridine Synthesis
The construction of the pyridine ring can also be achieved through a stepwise approach involving sequential aldol condensation and Michael addition reactions. This strategy typically leads to the formation of a 1,5-dicarbonyl compound, which can then be cyclized with a nitrogen source to form the pyridine ring. This approach is mechanistically related to the Kröhnke synthesis.
The initial aldol condensation between a ketone and an aldehyde generates an α,β-unsaturated ketone. Subsequent Michael addition of another enolate to this intermediate forms the 1,5-dicarbonyl precursor. This stepwise approach allows for greater control over the substitution pattern of the final pyridine product. For the synthesis of this compound, this methodology could be employed by using appropriately substituted ketones and aldehydes that carry the necessary protected functional groups.
Metal-Catalyzed Cyclization and Coupling Reactions in Pyridine Framework Construction
Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic frameworks, including pyridines. These methods offer novel retrosynthetic disconnections and often proceed under mild conditions with high efficiency and selectivity.
Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto a pre-existing pyridine ring. For example, a pre-formed 4-diethoxymethylpyridine could potentially undergo regioselective C-H formylation at the 3-position using a suitable metal catalyst and a formylating agent. The regioselectivity of such reactions is often controlled by the electronic properties of the pyridine ring and the nature of the directing group and catalyst.
Furthermore, transition metal-catalyzed cross-coupling reactions provide a versatile means to construct the pyridine ring itself or to introduce substituents. These reactions, such as Suzuki, Stille, and Heck couplings, allow for the formation of carbon-carbon bonds between various building blocks, enabling the assembly of complex pyridine derivatives. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome.
Spectroscopic Characterization and Advanced Structural Elucidation of 4 Diethoxymethyl Pyridine 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. For 4-Diethoxymethyl-pyridine-3-carbaldehyde, a combination of one- and two-dimensional NMR techniques would be employed for a complete structural assignment. While specific experimental data for this compound is not extensively reported in the cited literature, the expected spectroscopic features can be inferred from the analysis of closely related structural analogs such as pyridine-3-carbaldehyde and 4-(Diethoxymethyl)benzaldehyde (B1630343).
Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the aldehyde group, and the diethoxymethyl substituent. The chemical shifts and coupling patterns of the pyridine ring protons are particularly informative for confirming the substitution pattern.
Based on the analysis of related pyridine derivatives, the following proton signals are anticipated:
Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.
Pyridine Ring Protons: The protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-values) will be influenced by the positions of the aldehyde and diethoxymethyl groups. For a 3,4-disubstituted pyridine, one would expect three aromatic protons. The proton at position 2 would likely be the most downfield, appearing as a singlet or a narrow doublet. The protons at positions 5 and 6 would show characteristic ortho-coupling.
Diethoxymethyl Group Protons (-CH(OCH₂CH₃)₂): This group will give rise to three sets of signals:
A singlet for the methine proton (-CH) of the acetal (B89532) group, typically appearing around δ 5.5-6.0 ppm.
A quartet for the methylene (B1212753) protons (-OCH₂) of the ethoxy groups due to coupling with the adjacent methyl protons.
A triplet for the methyl protons (-CH₃) of the ethoxy groups.
The following table outlines the expected ¹H NMR chemical shifts for this compound, extrapolated from data for related compounds.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (H-C=O) | 9.5 - 10.5 | Singlet | - |
| Pyridine H-2 | 8.8 - 9.2 | Singlet/Doublet | ~2-3 |
| Pyridine H-5 | 7.4 - 7.8 | Doublet | ~5-8 |
| Pyridine H-6 | 8.5 - 8.8 | Doublet | ~5-8 |
| Acetal CH | 5.5 - 6.0 | Singlet | - |
| Methylene (-OCH₂-) | 3.5 - 3.8 | Quartet | ~7 |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet | ~7 |
Carbon (¹³C) NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm.
Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen and the substituent groups (C-3 and C-4) will have characteristic chemical shifts.
Diethoxymethyl Group Carbons (-CH(OCH₂CH₃)₂): The acetal carbon (-CH) is expected around δ 100-110 ppm. The methylene carbons (-OCH₂-) will appear around δ 60-70 ppm, and the methyl carbons (-CH₃) will be the most upfield, around δ 15 ppm.
The following table summarizes the anticipated ¹³C NMR chemical shifts.
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-3 | 135 - 140 |
| Pyridine C-4 | 155 - 160 |
| Pyridine C-5 | 120 - 125 |
| Pyridine C-6 | 148 - 152 |
| Acetal C | 100 - 110 |
| Methylene (-OCH₂-) | 60 - 70 |
| Methyl (-CH₃) | ~15 |
Fluorine (¹⁹F) NMR Spectroscopic Applications in Fluorinated Derivatives
While no specific data for fluorinated derivatives of this compound were found, ¹⁹F NMR is a powerful technique for the characterization of such compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies.
In a hypothetical fluorinated derivative, for instance, 2-Fluoro-4-diethoxymethyl-pyridine-3-carbaldehyde, the ¹⁹F NMR spectrum would show a signal whose chemical shift is highly sensitive to its electronic environment. Furthermore, the fluorine atom would couple with nearby protons and carbons, providing valuable structural information. The magnitude of the ¹⁹F-¹H and ¹⁹F-¹³C coupling constants depends on the number of bonds separating the nuclei and their spatial orientation. This information can be crucial for confirming the position of the fluorine substituent on the pyridine ring.
Two-Dimensional (2D) NMR Techniques (e.g., ¹H-¹H NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships between atoms. For this compound, several 2D NMR experiments would be beneficial:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring and the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the aldehyde and diethoxymethyl groups to the correct positions on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the through-space proximity of the aldehyde proton with the proton at position 2 of the pyridine ring, and the acetal proton with the protons at positions 5 of the pyridine ring. This would provide definitive evidence for the substitution pattern and the conformation of the substituents.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether (acetal), and pyridine functional groups. The analysis of IR spectra of related compounds such as 4-(Diethoxymethyl)benzaldehyde and various pyridine-carboxaldehydes allows for the prediction of the key vibrational frequencies.
The following table lists the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretching | 1690 - 1710 |
| Aldehyde C-H | Stretching | 2720 - 2820 (two bands) |
| Aromatic C=C and C=N | Stretching | 1550 - 1610 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Acetal C-O-C | Stretching (asymmetric) | 1100 - 1150 |
| Acetal C-O-C | Stretching (symmetric) | 1050 - 1080 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
The strong carbonyl (C=O) stretching band is one of the most prominent features in the IR spectrum of an aldehyde. The presence of two weaker bands in the 2720-2820 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde group, is also a key diagnostic feature. The multiple strong bands in the 1050-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the acetal group. The vibrations associated with the pyridine ring provide information about the aromatic system.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated systems. In this compound, the key chromophore is the pyridine-3-carbaldehyde moiety, where the aldehyde group is in conjugation with the aromatic pyridine ring. This conjugation gives rise to characteristic electronic transitions.
The UV-Vis spectrum of such a compound is expected to show two primary absorption bands:
π → π* Transition : This high-intensity absorption corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the pyridine ring and the carbonyl group lowers the energy gap for this transition, typically resulting in a strong absorption band (λmax) in the 250–340 nm range. researchgate.net For instance, various thiosemicarbazone derivatives of substituted pyridine-3-carbaldehydes exhibit strong absorptions in this region, such as the 2-chloro-5-fluoro-pyridine-3-carbaldehyde derivative, which shows a λmax at 250 nm and 334 nm. researchgate.net
n → π* Transition : This lower-intensity absorption involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a weaker absorption band at a longer wavelength, often overlapping with the tail of the more intense π → π* band.
The diethoxymethyl group at the 4-position is an acetal, which is not a chromophore in the UV-Vis range and acts primarily as a substituent. It does not significantly alter the fundamental electronic transitions of the pyridine-3-carbaldehyde core, though it may cause minor shifts in the absorption maxima due to its electronic and steric effects.
| Compound Derivative | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| 6-(1-Trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 317 | π → π |
| 2-Chloro-5-fluoro-pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 250, 334 | π → π |
| 5-Iodo-pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 267, 325 | π → π |
| 6-(3,5-Dichlorophenyl)pyridine-3-carbaldehyde Thiosemicarbazone | DMSO | 340 | π → π |
Data for thiosemicarbazone derivatives of pyridine-3-carbaldehyde are presented to illustrate typical absorption ranges for this chromophoric system. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C11H15NO3, Molecular Weight: 209.24 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M•+) peak, followed by characteristic fragmentation.
The fragmentation of this molecule is predicted to proceed via several key pathways:
Alpha-Cleavage at the Acetal : The C-C bond adjacent to the two oxygen atoms of the acetal is a common site for cleavage. The presence of two alkoxy groups provides a powerful initiating site for fragmentation. This can lead to the loss of an ethoxy radical (•OCH2CH3, 45 Da) to form a stable oxonium ion, resulting in a prominent peak at m/z 164.
Loss of the Acetal Side Chain : Cleavage of the bond between the pyridine ring and the diethoxymethyl group can result in the loss of a •CH(OCH2CH3)2 radical (103 Da), leading to a fragment ion corresponding to the pyridine-3-carbaldehyde cation at m/z 106.
Cleavage of the Aldehyde Group : Similar to other aromatic aldehydes, fragmentation can occur at the carbaldehyde group. This includes the loss of a hydrogen radical (•H, 1 Da) to give a peak at m/z 208 (M-1), or the loss of a formyl radical (•CHO, 29 Da) to give a peak at m/z 180. libretexts.org
Pyridine Ring Fragmentation : The pyridine ring itself can fragment, although it is relatively stable. Common fragmentation of the pyridine core involves the loss of HCN (27 Da), leading to smaller fragment ions. chemicalbook.com
| m/z (Predicted) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 209 | [C11H15NO3]•+ | Molecular Ion (M•+) |
| 208 | [M - H]+ | Loss of H• from aldehyde |
| 180 | [M - CHO]+ | Loss of formyl radical from aldehyde |
| 164 | [M - •OCH2CH3]+ | Alpha-cleavage at acetal |
| 106 | [M - •CH(OEt)2]+ | Loss of diethoxymethyl radical |
| 78 | [C5H4N]+ | Pyridyl cation from further fragmentation |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Key architectural features would include:
Molecular Geometry : The pyridine ring is expected to be largely planar. The substituents at the 3 and 4 positions will have specific orientations relative to this ring.
Bond Parameters : Analysis of similar structures, such as zinc(II) complexes of N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone, provides reference values for bond lengths and angles within the pyridine-3-carboxaldehyde framework. researchgate.net The C=O bond of the aldehyde would be approximately 1.21 Å, while C-N bonds within the pyridine ring would average around 1.34 Å.
Crystal Packing : In the solid state, molecules would pack in a manner dictated by intermolecular forces. Given the presence of the pyridine ring, π-π stacking interactions between adjacent molecules are possible. nih.gov The oxygen atoms of the aldehyde and acetal groups could act as hydrogen bond acceptors if co-crystallized with protic solvents or if other hydrogen bond donors are present.
| Structural Parameter | Predicted/Representative Value | Reference/Comment |
|---|---|---|
| Pyridine Ring Geometry | Planar | Characteristic of aromatic systems |
| C=O Bond Length (Aldehyde) | ~1.21 Å | Typical for a conjugated aldehyde |
| C-N Bond Length (Pyridine) | ~1.34 Å | Average value in pyridine derivatives |
| Intermolecular Interactions | π-π stacking, potential H-bonding | Based on functional groups present nih.gov |
Integrated Spectroscopic Approaches for Comprehensive Structural Analysis
While each spectroscopic technique provides valuable data, a conclusive structural elucidation is best achieved by integrating information from multiple methods. The combination of UV-Vis, MS, and XRD (when available) offers a powerful and synergistic approach to characterizing this compound. youtube.com
MS and UV-Vis Synergy : Mass spectrometry provides the molecular formula (via high-resolution MS) and identifies key functional groups through fragmentation (e.g., acetal, aldehyde). UV-Vis spectroscopy complements this by confirming the presence of the conjugated π-system (pyridine-aldehyde) and providing insight into its electronic nature.
Confirmation by XRD : Single-crystal X-ray diffraction serves as the ultimate confirmation of the structure deduced from other spectroscopic methods. It validates the connectivity established by MS and provides the exact spatial arrangement of atoms, confirming the positions of the diethoxymethyl and carbaldehyde groups on the pyridine ring.
This integrated approach ensures a high degree of confidence in the final structural assignment. The data from each technique cross-validates the others, allowing for an unambiguous determination of the molecule's identity, connectivity, and solid-state architecture.
Computational Chemistry and Theoretical Investigations of 4 Diethoxymethyl Pyridine 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir For the target molecule, DFT calculations would be essential for understanding its fundamental properties.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability
Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This analysis provides quantitative insight into bonding interactions, charge distribution, and the stabilizing effects of electron delocalization. scirp.org For the target molecule, NBO analysis would quantify the stability gained from interactions such as the delocalization of lone pair electrons from oxygen atoms into adjacent anti-bonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. uni-muenchen.denih.gov The MEP map is colored to show regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. proteopedia.orgwolframcloud.com An MEP analysis of 4-Diethoxymethyl-pyridine-3-carbaldehyde would identify the electron-rich nitrogen atom of the pyridine (B92270) ring and oxygen atoms as likely sites for electrophilic interaction, while highlighting electron-deficient regions that are prone to attack by nucleophiles.
Atoms in Molecules (AIM) Theory for Inter- and Intramolecular Interactions
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a powerful framework for analyzing the electron density of a molecule to elucidate its chemical structure and bonding characteristics. By examining the topology of the electron density, AIM can identify atoms, bonds, and various types of interactions, both within a molecule (intramolecular) and between molecules (intermolecular). This analysis is centered on the concept of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms, indicating the presence of a bond path. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), offer insights into the nature and strength of the chemical bonds.
For this compound, a detailed AIM analysis would reveal a network of covalent bonds forming the pyridine ring, the carbaldehyde group, and the diethoxymethyl substituent. The bond paths and associated BCPs would characterize the C-C, C-N, C-H, C-O, and N-O bonds within the molecule.
Beyond the covalent framework, AIM theory is particularly adept at identifying and characterizing non-covalent interactions, which are crucial in determining the supramolecular chemistry and physical properties of the compound. In the case of this compound, several types of intramolecular and intermolecular interactions can be anticipated:
Intramolecular Interactions: The proximity of the diethoxymethyl group at the 4-position and the carbaldehyde group at the 3-position could lead to intramolecular hydrogen bonds. For instance, a weak C-H···O interaction might exist between one of the hydrogen atoms of the ethoxy groups and the oxygen atom of the aldehyde. The presence of a BCP between the hydrogen and oxygen atoms would confirm such an interaction.
Intermolecular Interactions: In a condensed phase (solid or liquid), molecules of this compound would interact with each other through a variety of non-covalent forces. These could include:
Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, forming C-H···N and C-H···O hydrogen bonds with neighboring molecules.
π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
van der Waals Forces: Dispersive forces would be present between all atoms of adjacent molecules.
| Interaction Type | Interacting Atoms | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |
|---|---|---|---|---|
| Intramolecular H-bond | C-H···O (ethoxy-aldehyde) | ~0.01 - 0.03 | Positive | Weak, electrostatic |
| Intermolecular H-bond | C-H···N (pyridine) | ~0.02 - 0.04 | Positive | Moderate, electrostatic |
| Intermolecular H-bond | C-H···O (aldehyde) | ~0.02 - 0.04 | Positive | Moderate, electrostatic |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | ~0.005 - 0.015 | Positive | Weak, dispersive |
Calculation and Interpretation of Chemical Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a powerful toolkit for understanding and predicting the chemical reactivity of molecules through the calculation of various reactivity descriptors. These descriptors are derived from the changes in the energy of a molecule with respect to changes in its number of electrons and are invaluable for characterizing the electrophilic and nucleophilic nature of a compound.
The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a measure of the molecule's chemical stability and reactivity.
For this compound, the presence of the electron-withdrawing pyridine nitrogen and aldehyde group, along with the electron-donating diethoxymethyl group, will influence its electronic properties and reactivity. The diethoxymethyl group at the 4-position is expected to have a significant electronic effect on the pyridine ring, thereby modulating the energies of the frontier molecular orbitals.
Other important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -E_LUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential indicates a better nucleophile.
Chemical Hardness (η): The resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2). Harder molecules are less reactive.
Global Softness (S): The reciprocal of hardness (S = 1 / 2η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons (ω = μ² / 2η).
While specific DFT calculations for this compound are not available, we can present representative calculated values for the parent compound, pyridine-3-carbaldehyde, to provide a baseline for understanding its reactivity. The introduction of the diethoxymethyl group at the 4-position would be expected to increase the electron density of the pyridine ring through a positive mesomeric effect, which would likely raise the HOMO energy and decrease the LUMO energy, thereby affecting the reactivity descriptors.
| Descriptor | Formula | Typical Value for Pyridine-3-carbaldehyde (eV) | Interpretation for this compound |
|---|---|---|---|
| E_HOMO | - | ~ -7.0 to -6.5 | Expected to be slightly higher (less negative) due to the electron-donating diethoxymethyl group, indicating increased nucleophilicity. |
| E_LUMO | - | ~ -2.0 to -1.5 | Expected to be slightly lower due to the influence of the substituent, indicating increased electrophilicity at certain sites. |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.0 to 4.5 | Expected to be slightly smaller, suggesting higher reactivity compared to the unsubstituted parent compound. |
| Ionization Potential (I) | -E_HOMO | ~ 7.0 to 6.5 | Expected to be slightly lower, indicating it is easier to remove an electron. |
| Electron Affinity (A) | -E_LUMO | ~ 2.0 to 1.5 | Expected to be slightly higher, indicating a greater tendency to accept an electron. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.5 to -4.0 | Expected to be slightly higher (less negative), suggesting a greater tendency to donate electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.5 to 2.25 | Expected to be slightly lower, indicating greater reactivity. |
| Global Softness (S) | 1 / 2η | ~ 0.20 to 0.22 | Expected to be slightly higher, indicating greater reactivity. |
| Electrophilicity Index (ω) | μ² / 2η | ~ 4.0 to 3.5 | The change would depend on the relative changes in μ and η, but an increase in electrophilic character at specific sites is plausible. |
Chemical Reactivity and Transformation Studies of 4 Diethoxymethyl Pyridine 3 Carbaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group at the 3-position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including condensation reactions to form new carbon-nitrogen double bonds, as well as oxidation and reduction to yield carboxylic acids and alcohols, respectively.
Condensation Reactions Leading to Imines and Hydrazones
The carbonyl carbon of the aldehyde in 4-Diethoxymethyl-pyridine-3-carbaldehyde is electrophilic and readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed through a reversible mechanism involving the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The optimal pH for these reactions is generally mildly acidic, around 5, as sufficient acid is required to protonate the hydroxyl intermediate to facilitate water elimination, while a pH that is too low would lead to non-nucleophilic protonated amines.
The general scheme for these reactions involves the reaction of this compound with a primary amine (R-NH₂) or a hydrazine (B178648) derivative (R-NH-NH₂) to yield the corresponding imine or hydrazone. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Examples of Condensation Reactions with this compound This table is illustrative and based on general chemical principles, as specific reaction data for this exact compound is not widely published.
| Reactant | Product Type | General Reaction Conditions |
| Aniline | Imine (Schiff Base) | Mild acid catalyst (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol) |
| Hydrazine | Hydrazone | Mild acid catalyst, room temperature or gentle warming |
| Semicarbazide | Semicarbazone | Buffered solution (e.g., sodium acetate/acetic acid) |
| Thiosemicarbazide | Thiosemicarbazone | Reflux in ethanol (B145695) |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent and reaction conditions determines the outcome of these transformations.
Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to the corresponding 4-diethoxymethyl-nicotinic acid. These include reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The chemoselectivity of this oxidation is a key consideration, as the pyridine ring and the acetal (B89532) group must remain intact. For instance, strong oxidizing conditions could potentially lead to the degradation of the pyridine ring or hydrolysis of the acetal.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-diethoxymethyl-pyridin-3-yl)-methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and greater chemoselectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex derivatives. The reaction is usually carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. The key to a successful reduction is to preserve the diethoxymethyl acetal, which is generally stable under the basic or neutral conditions of borohydride reductions.
Reactions Involving the Diethoxymethyl Acetal Group
Mechanism and Selectivity of Acid-Catalyzed Acetal Hydrolysis
The diethoxymethyl acetal is susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde, resulting in pyridine-3,4-dicarbaldehyde (B11767817). This deprotection is a reversible process and its mechanism involves several key steps.
The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst. This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This carbocation is then attacked by a water molecule, a nucleophile present in the aqueous acidic medium. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The process is repeated with the second ethoxy group: protonation, elimination of another ethanol molecule to form a protonated aldehyde, and finally, deprotonation to yield the free aldehyde.
The selectivity of this hydrolysis is important, especially when other acid-sensitive groups are present in the molecule. Generally, acyclic acetals, such as the diethoxymethyl group, are more readily hydrolyzed than cyclic acetals (e.g., 1,3-dioxolanes). The electron-withdrawing nature of the pyridine ring and the adjacent aldehyde group can influence the stability of the intermediate oxonium ion and thus the rate of hydrolysis.
Exploration of Other Chemical Transformations of the Acetal
Beyond hydrolysis, the diethoxymethyl acetal group can potentially undergo other chemical transformations. While less common than deprotection, these reactions can offer pathways to novel molecular architectures. For instance, transacetalization reactions are possible, where in the presence of an acid catalyst and a different alcohol or diol, the ethoxy groups can be exchanged.
The acetal group is generally stable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic reagents. This stability is the basis for its use as a protecting group. However, under certain conditions, such as hydrogenolysis (cleavage by catalytic hydrogenation), acetals can be cleaved. For acetals attached to a pyridine ring, the reaction conditions for such transformations would need to be carefully selected to avoid reduction of the pyridine ring itself.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the two electron-withdrawing substituents (the aldehyde and the acetal), governs its reactivity towards electrophilic and nucleophilic reagents.
The presence of the aldehyde and diethoxymethyl groups significantly deactivates the pyridine ring towards electrophilic aromatic substitution. The nitrogen atom and the carbonyl group both draw electron density from the ring, making it less susceptible to attack by electrophiles. If an electrophilic substitution were to occur under forcing conditions, it would be expected to direct to the C-5 position, which is meta to both the nitrogen and the C-3 substituent, and ortho to the C-4 substituent.
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). However, for a nucleophilic substitution to occur, a good leaving group would need to be present on the ring.
The nitrogen atom of the pyridine ring retains its basic character and can be protonated by strong acids or alkylated to form a pyridinium (B92312) salt. This quaternization of the nitrogen would further enhance the electron-deficient nature of the ring, potentially activating it for subsequent reactions. Furthermore, the nitrogen atom can be oxidized to an N-oxide using reagents like peroxy acids. This transformation can alter the reactivity of the ring, for example, by making the C-4 position more susceptible to nucleophilic attack.
Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, although the conditions required for this transformation would also likely reduce the aldehyde group. Selective reduction of the pyridine ring in the presence of the aldehyde and acetal would be a significant synthetic challenge.
Electrophilic and Nucleophilic Aromatic Substitution Investigations
The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (NAS). The substituents on this compound further modulate this reactivity.
Electrophilic Aromatic Substitution (EAS):
Pyridine itself undergoes electrophilic substitution, such as nitration or halogenation, only under harsh conditions, and the substitution occurs primarily at the 3- and 5-positions. In the case of this compound, the ring is even more deactivated by the electron-withdrawing 3-carbaldehyde group. While the 4-diethoxymethyl group is generally considered electron-donating and would direct incoming electrophiles to the ortho and para positions (relative to itself), the strong deactivating effect of both the pyridine nitrogen and the 3-carbaldehyde group is expected to dominate. Therefore, electrophilic aromatic substitution on this compound is anticipated to be extremely difficult and would likely require forcing conditions. If substitution were to occur, it would be predicted to take place at the C-5 position, which is meta to the electron-withdrawing aldehyde group and ortho to the electron-donating diethoxymethyl group, though yields are expected to be low.
Nucleophilic Aromatic Substitution (NAS):
Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. In this compound, the presence of good leaving groups at these positions would facilitate NAS. However, in the absence of a leaving group, nucleophilic addition to the pyridine ring is more likely, especially with strong nucleophiles like organolithium or Grignard reagents. The electron-withdrawing 3-carbaldehyde group would further enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The expected sites of attack would be the C-2 and C-6 positions, as they are ortho to the ring nitrogen and are further activated by the 3-carbaldehyde group.
| Reaction Type | Predicted Reactivity | Directing Effects of Substituents | Most Probable Position of Substitution |
| Electrophilic Aromatic Substitution | Strongly Deactivated | -CHO: meta-directing, deactivating-CH(OEt)₂: ortho, para-directing, activating | C-5 (if reaction occurs) |
| Nucleophilic Aromatic Substitution | Activated | -CHO: activatingPyridine N: activating | C-2, C-6 (with a suitable leaving group) |
N-Oxidation and Subsequent Rearrangement Reactions
The lone pair of electrons on the pyridine nitrogen atom is readily susceptible to oxidation, typically with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-rich and activating it towards electrophilic substitution, while also influencing the reactivity of the existing substituents.
The N-oxidation of this compound would yield this compound-N-oxide. This N-oxide can then undergo a variety of rearrangement reactions, most notably with acetic anhydride (B1165640). This reaction, often referred to as the Boekelheide rearrangement for 2-alkylpyridine-N-oxides, typically results in the formation of an acetoxy group on a carbon atom adjacent to the nitrogen or on an alpha-carbon of a side chain.
In the case of this compound-N-oxide, treatment with acetic anhydride is expected to lead to the formation of an acetoxy-substituted pyridine derivative. The reaction proceeds through an initial acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. This is followed by a rearrangement, which can be envisioned as a documentsdelivered.comdocumentsdelivered.com-sigmatropic rearrangement or an ionic mechanism, to yield the final product. The most likely products would be those resulting from substitution at the C-2 or C-6 positions.
| Reactant | Reagent | Intermediate | Expected Product(s) |
| This compound | m-CPBA | - | This compound-N-oxide |
| This compound-N-oxide | Acetic Anhydride | N-acetoxy pyridinium intermediate | 2-Acetoxy-4-diethoxymethyl-pyridine-3-carbaldehyde and/or 6-Acetoxy-4-diethoxymethyl-pyridine-3-carbaldehyde |
Intramolecular Cyclization and Rearrangement Pathways
The juxtaposition of the 3-carbaldehyde and 4-diethoxymethyl groups on the pyridine ring presents the potential for intramolecular cyclization reactions, particularly after modification of one or both of these functional groups. For instance, hydrolysis of the diethoxymethyl acetal to the corresponding aldehyde would yield a pyridine-3,4-dicarbaldehyde derivative. This dialdehyde (B1249045) could then serve as a precursor for various intramolecular reactions.
One plausible pathway involves the intramolecular Cannizzaro reaction. In the presence of a strong base, one aldehyde group could be oxidized to a carboxylic acid while the other is reduced to an alcohol, potentially leading to the formation of a lactone.
Alternatively, the dialdehyde could undergo intramolecular condensation reactions with suitable reagents. For example, reaction with a primary amine could lead to the formation of a fused heterocyclic system, such as a pyrido[3,4-d]pyrimidine (B3350098) derivative, through a series of condensation and cyclization steps.
Furthermore, the 3-carbaldehyde group could be converted into other functional groups that could participate in intramolecular rearrangements. For example, conversion to an oxime followed by a Beckmann rearrangement could provide a pathway to substituted pyridine-3-carboxamides.
| Starting Material Derivative | Reaction Type | Potential Product Class |
| Pyridine-3,4-dicarbaldehyde | Intramolecular Cannizzaro Reaction | Fused Lactone |
| Pyridine-3,4-dicarbaldehyde | Condensation with Primary Amine | Pyrido[3,4-d]pyrimidine |
| This compound Oxime | Beckmann Rearrangement | Pyridine-3-carboxamide derivative |
Application of 4 Diethoxymethyl Pyridine 3 Carbaldehyde As a Key Synthetic Intermediate
Building Block for Fused Heterocyclic Systems
The strategic positioning of the reactive aldehyde and its protected form enables 4-diethoxymethyl-pyridine-3-carbaldehyde to be a key starting material for the construction of diverse fused heterocyclic compounds.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The synthesis of imidazo[4,5-b]pyridine derivatives, which are known for their wide range of biological activities, often involves the cyclization of 2,3-diaminopyridine (B105623) with an aldehyde. nih.gov While direct use of this compound is not extensively documented, a plausible synthetic route would involve the initial conversion of the starting material into a 2,3-diaminopyridine derivative. This transformation would likely entail a multi-step process including amination at the 2-position of the pyridine (B92270) ring, followed by reduction of a nitro group or another suitable precursor at the 3-position. Once the requisite 2,3-diaminopyridine intermediate is obtained, a condensation reaction with an appropriate aldehyde, followed by oxidative cyclization, would yield the desired imidazo[4,5-b]pyridine framework. The reaction is typically carried out in the presence of an oxidizing agent like sodium metabisulfite. mdpi.com
Construction of Pyrazolo[3,4-b]pyridine Frameworks
The pyrazolo[3,4-b]pyridine core is a prominent feature in many biologically active compounds. mdpi.comnih.govresearchgate.net A common synthetic strategy for this framework involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov Another approach involves the annelation of a pyrazole (B372694) ring onto a pre-existing pyridine scaffold. cdnsciencepub.com This can be achieved by reacting a suitably substituted pyridine, such as a 2-chloropyridine-3-carbonyl compound, with hydrazine (B178648). nih.govcdnsciencepub.com
In the context of this compound, a potential synthetic route would first involve the deprotection of the diethoxymethyl group to reveal the second aldehyde functionality. This resulting pyridine-3,4-dicarbaldehyde (B11767817) could then undergo a cyclization reaction with hydrazine or a substituted hydrazine to form the pyrazolo[3,4-b]pyridine ring system.
| Precursor | Reagent | Resulting Framework | Reference |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 2-Chloro-3-formylpyridine | Hydrazine | Pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
Formation of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of heterocyclic compounds with significant biological and therapeutic potential. nih.govnih.gov Their synthesis can be achieved through various strategies, including the construction of a pyrrole (B145914) ring onto a pyrimidine (B1678525) precursor or the formation of a pyrimidine ring from a pyrrole derivative. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported as a green approach to synthesize these compounds. scielo.org.mx
Preparation of Thiazolium Salts and Fused Thiazoles
Thiazolium salts are important as precursors for N-heterocyclic carbenes, which are widely used as organocatalysts. scholaris.causask.ca The synthesis of thiazolium salts can be achieved through various methods, including the reaction of α-formamido ketones with a thionating agent like a P₂S₅-Py₂ complex or P₄S₁₀. scholaris.causask.ca Fused thiazoles are also significant structural motifs in medicinal chemistry. nih.gov
The aldehyde functionality in this compound can be utilized for the synthesis of thiazole (B1198619) derivatives. For instance, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. A variation of this could involve the reaction of the pyridine-3-carbaldehyde with a suitable sulfur-containing nucleophile. The synthesis of thiazolo[5,4-d]thiazoles has been reported from the condensation of dithiooxamide (B146897) and aromatic aldehydes. mdpi.com
Development of Benzimidazole (B57391) Hybrid Molecules
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. researchgate.net The most common and straightforward method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.netorganic-chemistry.orgbohrium.com This reaction is often carried out under oxidative conditions.
This compound is a suitable candidate for this reaction. The free carbaldehyde group at the 3-position of the pyridine ring can react directly with o-phenylenediamine. The reaction typically proceeds by the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. This would result in a hybrid molecule where a pyridine ring is attached to the 2-position of the benzimidazole core. The diethoxymethyl group at the 4-position of the pyridine could be retained as a protected aldehyde for further synthetic manipulations or deprotected to the corresponding aldehyde.
| Reactants | Product | Significance | References |
| o-Phenylenediamine and an Aldehyde | 2-Substituted Benzimidazole | Core structure in many pharmaceuticals | researchgate.netorganic-chemistry.orgbohrium.com |
| 2-Acetyl-1-substituted-benzimidazole and Dicyano vinyl alkanesulfonate | Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids | Antimicrobial agents | nih.govhbku.edu.qa |
Synthesis of Indole (B1671886) Derivatives
The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a classic and versatile method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.orgthermofisher.commdpi.com
The carbaldehyde group of this compound can serve as the carbonyl component in the Fischer indole synthesis. The reaction would proceed by the initial formation of a phenylhydrazone upon condensation with a substituted or unsubstituted phenylhydrazine. Under acidic catalysis, this intermediate would then undergo a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to afford the indole ring. The resulting product would be a 3-(pyridin-3-yl)-1H-indole derivative, with the diethoxymethyl group at the 4-position of the pyridine ring. This synthesis provides a direct route to indole derivatives functionalized with a pyridine moiety.
| Reaction Name | Reactants | Product | References |
| Fischer Indole Synthesis | Phenylhydrazine and an Aldehyde/Ketone | Indole | wikipedia.orgthermofisher.commdpi.com |
Precursor for Oligomeric Pyridine Derivatives
The construction of multi-pyridine arrays, such as terpyridines and other polydentate ligands, is of significant interest for applications in coordination chemistry, catalysis, and materials science. The unique substitution pattern of this compound makes it an attractive precursor for such oligomeric structures.
Terpyridines are powerful tridentate ligands that form stable complexes with a wide range of metal ions. One of the most common methods for their synthesis is the Kröhnke pyridine synthesis. wikipedia.org A widely used one-pot variation involves the reaction of a substituted aromatic aldehyde with two equivalents of a 2-acetylpyridine (B122185) derivative in the presence of a base and an ammonia source, such as ammonium (B1175870) acetate. researchgate.net
In this context, this compound can serve as the core aldehyde component. The free carbaldehyde group at the 3-position readily participates in the condensation reaction, while the diethoxymethyl group at the 4-position remains inert under the typical basic or neutral reaction conditions. wikipedia.orgmasterorganicchemistry.com This reaction pathway leads to the formation of a 4'-substituted terpyridine where the substituent is a pyridine ring bearing a diethoxymethyl group.
The diethoxymethyl group on the resulting terpyridine ligand serves as a latent aldehyde. It can be quantitatively converted to a carbaldehyde group through acid-catalyzed hydrolysis. wikipedia.org This unmasking step provides a secondary site for functionalization, enabling the synthesis of more elaborate, multi-functional ligand systems or facilitating the covalent linking of the terpyridine unit to other molecules or surfaces.
Table 1: Proposed Synthesis of a Terpyridine Derivative
This table outlines a plausible synthetic route to a functionalized terpyridine using this compound based on established methodologies.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound, 2-Acetylpyridine (2 equiv.) | NH₄OAc, Base (e.g., NaOH or KOH), Ethanol (B145695), Reflux | 4'-(4-Diethoxymethyl-pyridin-3-yl)-2,2':6',2''-terpyridine |
| 2 | 4'-(4-Diethoxymethyl-pyridin-3-yl)-2,2':6',2''-terpyridine | Aqueous Acid (e.g., HCl), Heat | 4'-(4-Formyl-pyridin-3-yl)-2,2':6',2''-terpyridine |
Derivatization Strategies for New Chemical Entities
The dual functionality of this compound provides a rich platform for generating a diverse library of new chemical entities. The derivatization can be targeted at the free aldehyde, the protected acetal (B89532), or both in a sequential manner.
The free aldehyde at the 3-position is amenable to a host of standard transformations:
Condensation Reactions: Reaction with primary amines yields Schiff bases (imines), which are themselves versatile intermediates and ligands. wikipedia.org
Nucleophilic Additions: Grignard or organolithium reagents can be added to form secondary alcohols.
Redox Reactions: Reduction with agents like sodium borohydride (B1222165) affords the corresponding primary alcohol (3-hydroxymethyl group), while oxidation with reagents such as potassium permanganate (B83412) can yield the carboxylic acid (pyridine-3-carboxylic acid).
Carbon-Carbon Bond Formation: The Wittig reaction with phosphorus ylides converts the aldehyde into an alkene, providing a means to introduce various unsaturated moieties.
The diethoxymethyl group at the 4-position primarily serves as a stable protecting group. Its main reaction is the hydrolysis to the aldehyde, which can then undergo all the reactions listed above. This two-step derivatization (deprotection followed by reaction) vastly expands the synthetic possibilities. For example, a molecule could first be modified at the C3-aldehyde via a Wittig reaction, and the resulting product could then have its C4-acetal hydrolyzed and subjected to reductive amination, creating a complex molecule with precisely installed, different functionalities at the 3 and 4 positions.
Table 2: Summary of Derivatization Strategies
This interactive table summarizes the potential chemical transformations for each functional group of this compound.
| Target Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |
| 3-Carbaldehyde | Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary Amine |
| 3-Carbaldehyde | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| 3-Carbaldehyde | Reduction | NaBH₄ | Primary Alcohol |
| 3-Carbaldehyde | Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid |
| 3-Carbaldehyde | Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| 4-Diethoxymethyl | Hydrolysis (Deprotection) | Aqueous Acid (e.g., HCl) | Carbaldehyde |
| Resulting 4-Carbaldehyde | (All reactions above) | (As above) | (As above) |
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | Technique | Characteristic Signal |
|---|---|---|
| Aldehyde (CHO) | ¹H NMR | δ 9.8–10.2 ppm |
| Diethoxymethyl | ¹³C NMR | δ 62–65 ppm (OCH₂) |
| Pyridine ring | X-ray | Planarity (RMSD < 0.01 Å) |
Advanced: How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., aldehyde carbon).
- Transition states : Map energy barriers for nucleophilic attack (e.g., by amines or Grignard reagents).
- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate polarity effects on reaction pathways .
Validation involves comparing computed activation energies with experimental kinetic data (e.g., via Eyring plots). For example, steric hindrance from the diethoxymethyl group may reduce reactivity at the pyridine nitrogen, directing nucleophiles to the aldehyde .
Advanced: What strategies resolve contradictions in stereochemical outcomes of reactions involving this compound?
Methodological Answer:
Conflicting stereochemical data (e.g., unexpected diastereomer ratios) can arise from:
- Dynamic equilibria : Use variable-temperature NMR to detect interconverting intermediates.
- Crystallographic vs. solution-state data : Compare X-ray structures (solid-state) with NOESY (solution) to identify conformational flexibility .
- Kinetic vs. thermodynamic control : Monitor product ratios under different reaction durations and temperatures. For example, prolonged heating may favor thermodynamically stable isomers .
Advanced: How does the diethoxymethyl group influence the electronic properties of the pyridine ring?
Methodological Answer:
The electron-donating diethoxymethyl group alters the pyridine ring’s electronic landscape:
- Hammett substituent constants : Quantify resonance/inductive effects using σₚ values.
- Cyclic voltammetry : Measure redox potentials to assess electron density at the pyridine nitrogen.
- UV-Vis spectroscopy : Compare λₘₐₓ shifts with unsubstituted pyridine-3-carbaldehyde to evaluate conjugation effects .
Experimental data can be correlated with DFT-calculated HOMO/LUMO energies to rationalize reactivity trends .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Distillation : For high-purity isolates, employ fractional distillation under reduced pressure (if thermally stable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
